5-methoxy-1-methyl-4,7-dihydro-1H-indole
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Overview
Description
5-Methoxy-1-methyl-4,7-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position and a methyl group at the 1-position, is of interest for its potential biological activities and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-4,7-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . For instance, methanesulfonic acid in methanol can be used as the acid catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors can be utilized to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-4,7-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated indoles, reduced indoline derivatives, and halogenated indoles .
Scientific Research Applications
5-Methoxy-1-methyl-4,7-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-4,7-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-7-methyl-1H-indole
- 1H-Indole-3-carbaldehyde
- 7-Methoxyindole
Uniqueness
5-Methoxy-1-methyl-4,7-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methoxy-1-methyl-4,7-dihydroindole |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3,5-6H,4,7H2,1-2H3 |
InChI Key |
IQVOVQBNEMIRGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1CC=C(C2)OC |
Origin of Product |
United States |
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